2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251587-21-9
VCID: VC6462974
InChI: InChI=1S/C21H20ClN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-17-11-16(27-2)8-9-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26)
SMILES: CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=C(C=CC(=C3)OC)OC
Molecular Formula: C21H20ClN3O4
Molecular Weight: 413.86

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide

CAS No.: 1251587-21-9

Cat. No.: VC6462974

Molecular Formula: C21H20ClN3O4

Molecular Weight: 413.86

* For research use only. Not for human or veterinary use.

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide - 1251587-21-9

Specification

CAS No. 1251587-21-9
Molecular Formula C21H20ClN3O4
Molecular Weight 413.86
IUPAC Name 2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C21H20ClN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-17-11-16(27-2)8-9-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26)
Standard InChI Key FWDUSYPEGQXDLN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=C(C=CC(=C3)OC)OC

Introduction

The compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of acetamides. It features a pyrimidine ring linked to a phenyl group and an acetamide moiety, which is further connected to a 2,5-dimethoxyphenyl group. This compound is structurally related to other pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Synthesis and Preparation

The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through condensation reactions involving appropriate precursors. The subsequent attachment of the 4-chlorophenyl group and the methyl group to the pyrimidine ring can be facilitated by nucleophilic substitution reactions. Finally, the coupling of the pyrimidine derivative with the 2,5-dimethoxyphenyl acetamide moiety can be achieved through etherification and amide formation reactions.

Biological Activity

Pyrimidine derivatives are known for their broad spectrum of biological activities. While specific data on 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide is limited, compounds with similar structures have shown potential as antiviral, antibacterial, and anticancer agents. The presence of the 2,5-dimethoxyphenyl group may influence its interaction with biological targets, potentially enhancing its activity or specificity.

Research Findings

CompoundBiological ActivityReference
Pyrimidine derivativesAntiviral, antibacterial, anticancer[General literature on pyrimidine derivatives]
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamideSimilar compounds show potential in drug development

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